molecular formula C8H16N2O B13527607 N,4-dimethylpiperidine-4-carboxamide

N,4-dimethylpiperidine-4-carboxamide

Cat. No.: B13527607
M. Wt: 156.23 g/mol
InChI Key: GCJFSIIVISFIOE-UHFFFAOYSA-N
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Description

N,4-Dimethylpiperidine-4-carboxamide is a piperidine derivative characterized by a carboxamide group at the 4-position of the piperidine ring. The compound features dual methyl substitutions: one at the amide nitrogen (N-methyl) and another at the 4-carbon of the piperidine ring. This structural configuration distinguishes it from simpler piperidine carboxamides and influences its physicochemical properties, such as lipophilicity, solubility, and steric profile.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,4-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C8H16N2O/c1-8(7(11)9-2)3-5-10-6-4-8/h10H,3-6H2,1-2H3,(H,9,11)

InChI Key

GCJFSIIVISFIOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,4-dimethylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-piperidinecarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of N,4-dimethylpiperidine-4-carboxamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N,4-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,4-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of N,4-dimethylpiperidine-4-carboxamide emerge when compared to structurally related piperidine derivatives. Below is a detailed analysis supported by research findings:

Structural and Functional Group Variations

Key Findings from Comparative Studies

In contrast, 4-(dimethylamino)piperidine-4-carboxamide dihydrochloride exhibits higher water solubility due to its ionizable amino group, favoring pharmacokinetic profiles in non-CNS applications .

Steric Effects and Target Binding :

  • The dual methyl groups in the target compound introduce steric hindrance, which may reduce off-target interactions compared to N-tert-butylpiperidine-4-carboxamide, where the bulky substituent limits binding to compact active sites .

Positional Isomerism :

  • N,N-Dimethylpiperidine-3-carboxamide demonstrates how carboxamide positioning alters ring conformation and electronic distribution, leading to divergent biological activities compared to the 4-substituted target compound .

Functional Group Impact: Replacement of the 4-methyl with an ethylamino group (as in 4-(ethylamino)piperidine-4-carboxamide) introduces hydrogen-bonding capacity, correlating with antidepressant activity in preclinical models .

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